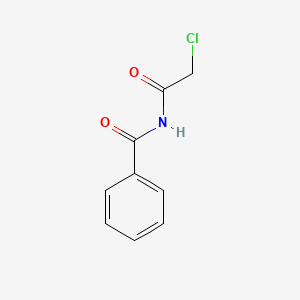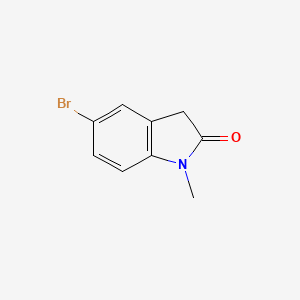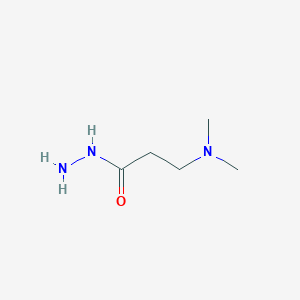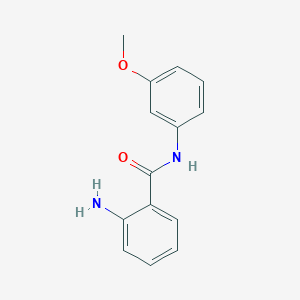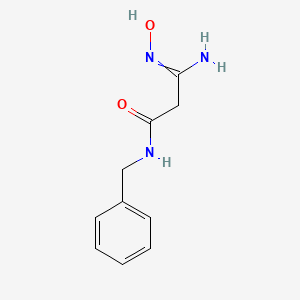
3-amino-N-benzyl-3-hydroxyiminopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-benzyl-3-hydroxyiminopropanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to an acetamide moiety with an N-hydroxycarbamimidoyl functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-benzyl-3-hydroxyiminopropanamide typically involves the coupling of benzylamine with 2-cyanobenzamide derivatives, followed by hydroxyamination. This process can be carried out under mild conditions, making it efficient and straightforward . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the coupling and hydroxyamination steps.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-N-benzyl-3-hydroxyiminopropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the N-hydroxycarbamimidoyl group to an amine.
Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce amines. Substitution reactions can result in a variety of substituted benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
3-amino-N-benzyl-3-hydroxyiminopropanamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-amino-N-benzyl-3-hydroxyiminopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-hydroxycarbamimidoyl group can act as a nitric oxide donor, releasing nitric oxide upon enzymatic transformation . This release of nitric oxide can modulate various biological pathways, including vasodilation and inhibition of platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-amino-N-benzyl-3-hydroxyiminopropanamide include:
- N-Benzyl-2-(N-hydroxycarbamimidoyl)-4-methylthiazole-5-carboxamide
- tert-Butyl 2-(N’-hydroxycarbamimidoyl)morpholine-4-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H13N3O2 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
3-amino-N-benzyl-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C10H13N3O2/c11-9(13-15)6-10(14)12-7-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H2,11,13)(H,12,14) |
InChI-Schlüssel |
QOJRMUCEMSJURY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271085.png)
![4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271087.png)
![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)
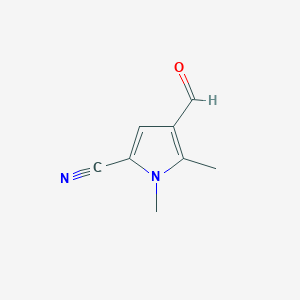

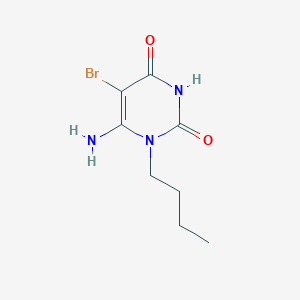

![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)
